molecular formula C18H20N2O B129302 (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile CAS No. 134002-27-0

(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile

Cat. No.: B129302
CAS No.: 134002-27-0
M. Wt: 280.4 g/mol
InChI Key: IVJSBKKYHVODFT-INIZCTEOSA-N
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Description

2,2-Diphenyl-2-[(3R)-pyrrolidin-3-yl]acetamide is an organic compound characterized by a pyrrolidine ring attached to a diphenyl acetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale synthesis using the aforementioned steps with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-2-[(3R)-pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrrolidine ring or the diphenyl acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile involves its interaction with specific molecular targets. The pyrrolidine ring and diphenyl acetamide structure allow it to bind to certain proteins or enzymes, potentially modulating their activity . The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may have selective binding properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolizines: Compounds with a similar pyrrolidine ring structure.

    Pyrrolidine-2-one: A derivative with a ketone group.

    Pyrrolidine-2,5-diones: Compounds with two ketone groups at positions 2 and 5.

    Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness

2,2-Diphenyl-2-[(3R)-pyrrolidin-3-yl]acetamide is unique due to its specific combination of a pyrrolidine ring and diphenyl acetamide structure. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2,2-diphenyl-2-[(3R)-pyrrolidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c19-17(21)18(16-11-12-20-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H2,19,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJSBKKYHVODFT-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301275720
Record name (3R)-α,α-Diphenyl-3-pyrrolidineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301275720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134002-27-0
Record name (3R)-α,α-Diphenyl-3-pyrrolidineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134002-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-α,α-Diphenyl-3-pyrrolidineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301275720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3.0 g (0.008 mole) of 3-(cyanodiphenylmethyl)-1-pyrrolidinecarboxylic acid phenyl ester in 100 ml of 90% sulfuric acid was stirred at 70° C. for 20 hr. The reaction mixture was cooled, poured over ice and basified by adding, alternately, 50% sodium hydroxide and ice. The mixture was extracted with chloroform. The chloroform extract was washed with water, dried over sodium sulfate and concentrated in vacuo. The residue was crystallized in ethyl acetate. Recrystallization from ethyl acetate-ethanol gave 1.4 g (65%) of title product, molecular ion at 281 by mass spectrometer analysis.
Name
3-(cyanodiphenylmethyl)-1-pyrrolidinecarboxylic acid phenyl ester
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65%

Synthesis routes and methods II

Procedure details

3-(R,S)-(1-Cyano-1,1-diphenylmethyl)pyrrolidine (30 g--see Preparation 7) was dissolved in 95% sulphuric acid (210 ml) and the mixture was heated, with stirring, at 85° C. for 9 hours and then at 100° C for 30 minutes. The mixture was allowed to cool to room temperature and poured onto ice (2 kg). The mixture was basified (pH 12) by addition, in portions with cooling in an ice bath, of a cold solution of sodium hydroxide (340 g) in water (500 ml). The resulting mixture was extracted with dichloromethane (3×300 ml) and the combined extracts were dried (MgSO4) and concentrated in vacuo to give the title compound as a foam, yield 16.4 g.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
340 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

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